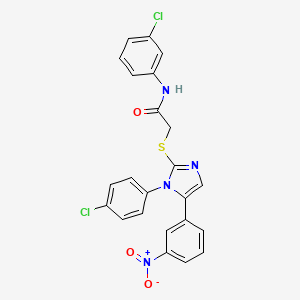![molecular formula C18H14N2O6 B2796217 N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide CAS No. 2097915-80-3](/img/structure/B2796217.png)
N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzodioxol group and a bifuran group, both of which are aromatic systems. The benzodioxol group is a type of methylenedioxybenzene, which is a common motif in many pharmaceuticals and other biologically active compounds . The bifuran group is less common, but furan derivatives are also found in a variety of natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of the benzodioxol and bifuran rings, as well as the ethanediamide group. These groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the presence of the benzodioxol and bifuran rings, as well as the ethanediamide group. These could include factors such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Metabolic Characterization and Disposition
N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide, due to its structural complexity, undergoes extensive metabolism and disposition processes in biological systems. A study on a similar compound, SB-649868, an orexin 1 and 2 receptor antagonist, reveals intricate metabolic pathways, including oxidation of the benzofuran ring leading to the formation of unique metabolites. The metabolism is primarily hepatic, and the compound is excreted mainly through feces, showcasing the compound's potential bioactivity and the complexity of its metabolic fate in biological systems (Renzulli et al., 2011).
Receptor Binding and Pharmacodynamics
Compounds with a structural resemblance to N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide demonstrate significant receptor binding activities, particularly in the context of neurological receptors. A study on 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy by a novel antagonist illustrates the profound potential of such compounds in modulating neurological receptors, potentially impacting treatments for conditions like anxiety and mood disorders (Rabiner et al., 2002).
Cancer Treatment Applications
The structural complexity of N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide indicates potential applications in cancer treatment. Similar compounds, like Ukrain, derived from Chelidonium Majus L., have been shown to cause regression of tumors and metastases, illustrating the potential of such complex molecules in oncological treatments (Lohninger & Hamler, 1992).
Diagnostic and Therapeutic Radioisotopes
The compound's potential utility extends to the field of diagnostic imaging and therapy, as demonstrated by studies involving similar complex molecules labeled with iodine-123. Such compounds can be used as probes for imaging specific receptor sites in the human brain, providing valuable insights into various neurological conditions (Kuikka et al., 1996).
Toxicology and Environmental Health
Understanding the toxicological profile and environmental impact of chemical compounds is crucial. Similar compounds show interactions with persistent organic pollutants, affecting DNA methylation levels, indicating the compound's potential implications in environmental health and toxicology (Consales et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c21-17(18(22)20-11-3-5-14-16(8-11)25-10-24-14)19-9-12-4-6-15(26-12)13-2-1-7-23-13/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBBTRNXRLIPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2796135.png)
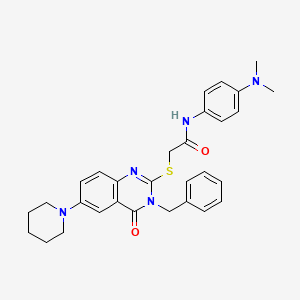
![(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2796139.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796140.png)
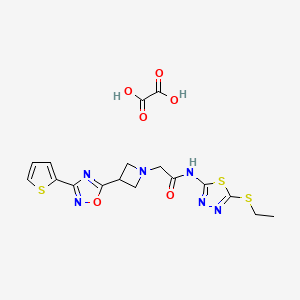
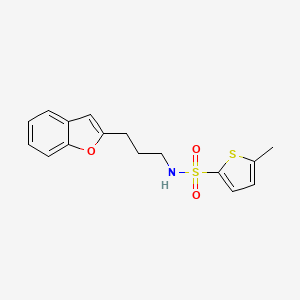
![2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2796145.png)
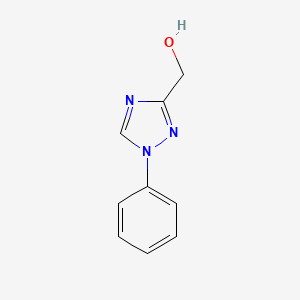

![3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B2796150.png)
